Product packaging for 2-Nitrothiophenol(Cat. No.:CAS No. 4875-10-9)

2-Nitrothiophenol

Cat. No.: B1584256
CAS No.: 4875-10-9
M. Wt: 155.18 g/mol
InChI Key: JKIFPWHZEZQCQA-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Materials Science

2-Nitrothiophenol is a versatile precursor in the synthesis of more complex molecules, finding applications in pharmaceuticals, dyes, and materials science. chembk.com The presence of both a nucleophilic thiol group and an electron-withdrawing nitro group allows for a diverse range of chemical transformations.

In pharmaceutical synthesis, this compound is a key intermediate. A notable example is its use in the preparation of diltiazem, a calcium channel blocker used to treat cardiovascular diseases. The reaction of this compound with trans-3-phenylglycidic esters is a critical step in forming the threo-nitro ester, a key intermediate for diltiazem. researchgate.net This reaction's efficiency can be significantly enhanced by Lewis acids like tin compounds, which catalyze the specific ring-opening of the epoxide. researchgate.net Furthermore, this chemistry has been extended to the synthesis of other important pharmaceutical frameworks, such as cephem and taxoid templates. researchgate.net The compound also serves as a starting material for producing other chemical intermediates, for instance, undergoing alkylation and reduction to form 2-Butylmercaptoaniline.

A significant and recent application is in the synthesis of phenothiazines, a class of compounds with important antipsychotic and other medicinal properties. Researchers have developed a novel, iodine-catalyzed direct cyclization of o-nitrothiophenols with cyclohexanones to produce phenothiazines. acs.orgnih.govresearchgate.net In this reaction, the nitro group of this compound cleverly acts as both a hydrogen acceptor and a coupling group, making the process highly efficient and generating only water as a byproduct. acs.orgnih.gov This method provides a streamlined route to valuable scaffolds, as demonstrated by a three-step total synthesis of the antipsychotic drug chlorpromazine. acs.org

In the realm of materials science, this compound is used as an intermediate for dyes and fluorescent materials. chembk.com Its derivatives are also explored for use in functional materials, including those for solar cells and photonics. bldpharm.com

Table 1: Selected Synthetic Applications of this compound
Reactant(s)Product ClassField of ApplicationCitation(s)
trans-3-Phenylglycidic estersThreo-nitro estersPharmaceuticals (Diltiazem intermediate) researchgate.net
CyclohexanonesPhenothiazinesPharmaceuticals (Antipsychotics) acs.orgnih.gov
Alkylating agents, then reducing agentsN-Alkyl-2-aminothiophenolsChemical Synthesis
---Dyes and Fluorescent MaterialsMaterials Science chembk.com

Historical Context of Research on Thiophenol Derivatives

The study of thiophenol and its derivatives has a rich history, forming a foundational branch of organosulfur chemistry. wikipedia.orgacs.org Early research, dating back to the late 19th and early 20th centuries, established the basic reactivity of the thiol group, including its acidity and its ability to be alkylated or oxidized. wikipedia.orgacs.org Thiophenols were recognized for their strong, often unpleasant, odors and their stark differences in acidity compared to their phenol (B47542) analogs. wikipedia.org

Industrially, thiophenol derivatives found early use as intermediates for dyes and as additives in rubber manufacturing. chembk.com Research in the mid-20th century also explored their use in creating polymers, though these early materials often suffered from oxidative instability. researchgate.net The development of robust synthetic methods, such as the Leuckart thiophenol reaction involving diazonium salts, allowed for the preparation of a wide array of substituted thiophenols. wikipedia.org

The introduction of functional groups, such as the nitro group, onto the thiophenol scaffold was a logical progression that opened up new avenues of chemical synthesis. The nitro group in compounds like this compound not only modifies the electronic properties of the benzene (B151609) ring and the thiol group but also serves as a reactive handle for further transformations, most notably reduction to an amino group. This dual functionality made nitrothiophenols, including the 2-nitro isomer, attractive targets for synthetic chemists aiming to build complex heterocyclic structures, such as the benzothiazoles developed from the related 2-aminothiophenol (B119425). chemrxiv.orgmdpi.com

Scope of Current Academic Investigations on this compound

Current research continues to build upon the foundational chemistry of this compound, exploring new reactions, applications, and theoretical underpinnings of its reactivity.

A major area of modern investigation is the development of novel, efficient catalytic reactions. The recently reported iodine-catalyzed cyclization to form phenothiazines is a prime example of this trend, offering a green and atom-economical synthetic route. acs.orgnih.gov This work highlights how the intrinsic reactivity of the nitro and thiol groups can be harnessed in innovative ways.

Another significant frontier is in the field of plasmonic catalysis and materials science. While much of the research has focused on the isomer 4-nitrothiophenol (B108094) (p-NTP) as a model system, the findings have broad implications for all nitrothiophenol isomers. iphy.ac.cnnih.gov These studies investigate the use of light-induced surface plasmons on noble metal nanoparticles (like gold or silver) to catalyze the reduction of the nitro group and the coupling of molecules to form new species, such as p,p′-dimercaptoazobenzene (DMAB). acs.orgrsc.orgresearchgate.netrsc.orgacs.org The reaction mechanisms, whether they proceed via hot electron transfer or localized heating, are a subject of intense academic debate and investigation. acs.orgrsc.org Recent studies have begun to differentiate the reduction kinetics of the three nitrothiophenol isomers on nanoparticle surfaces, indicating that each isomer possesses unique reactivity in these systems. acs.org

Theoretical and computational chemistry also plays a crucial role in modern investigations. Density Functional Theory (DFT) is used to model the electroreduction of nitrothiophenols on electrode surfaces and to understand the reaction mechanisms of plasmon-enhanced catalytic reactions. nih.govresearchgate.netacs.org These theoretical studies help to interpret experimental results from techniques like surface-enhanced Raman scattering (SERS) and provide a deeper understanding of the reaction pathways at a molecular level. researchgate.netacs.org

Table 2: Examples of Current Research on Nitrothiophenols
Research AreaFocus of InvestigationCompound(s) StudiedKey FindingsCitation(s)
Catalytic SynthesisIodine-catalyzed direct cyclization for phenothiazine (B1677639) synthesis.o-NitrothiophenolsThe nitro group acts as an internal oxidant and coupling partner, creating a highly efficient, atom-economical reaction. acs.orgnih.gov
Plasmonic CatalysisElucidation of reaction mechanisms (photocatalysis vs. thermal effects).4-Nitrothiophenol (p-NTP)Reaction products and kinetics are highly dependent on the metal substrate, pH, and laser wavelength/power. iphy.ac.cnacs.orgrsc.orgacs.org
Plasmonic CatalysisDifferentiating the reactivity of isomers on nanoparticle surfaces.2-, 3-, and 4-NitrothiophenolThe reduction kinetics on Pt-coated gold nanorods differ between the isomers. acs.org
Theoretical ChemistryModeling of electroreduction and plasmon-driven reactions.4-Nitrothiophenol (p-NTP)DFT calculations help to determine reaction pathways and predict intermediates and products observed in SERS experiments. nih.govresearchgate.netacs.org

Established Synthetic Pathways for this compound

Reduction of Di-(2-nitrophenyl)disulfide

A primary and well-established method for synthesizing this compound involves the chemical reduction of its corresponding disulfide, Di-(2-nitrophenyl)disulfide. This transformation hinges on the cleavage of the disulfide (S-S) bond to yield two equivalents of the desired thiol. Researchers have employed various reducing agents and conditions to achieve this conversion effectively.

One common approach involves the use of sodium hydrosulfide (B80085) (NaSH). In this method, Di-(2-nitrophenyl)disulfide is treated with NaSH, which is typically formed by saturating a sodium hydroxide (B78521) solution with hydrogen sulfide (B99878) gas. The reaction mixture is then refluxed, and subsequent acidification with a strong acid, such as hydrochloric acid (HCl), precipitates the this compound product, which can be isolated by filtration. google.com

An alternative strategy utilizes triphenylphosphine (B44618) (PPh₃) in an aqueous tetrahydrofuran (B95107) (THF) medium. uga.edu This method involves treating a suspension of Di-(2-nitrophenyl)disulfide with triphenylphosphine and 2-mercaptoethanol. The reaction proceeds upon heating, and after workup, yields this compound. uga.edu This particular method was reported to achieve a yield of 80.5%. uga.edu

Comparison of Reduction Methods for Di-(2-nitrophenyl)disulfide
Reducing Agent/SystemKey ReagentsConditionsReported YieldSource
Sodium HydrosulfideDi-(2-nitrophenyl)disulfide, NaOH, H₂S, HClReflux, followed by acidificationNot specified google.com
TriphenylphosphineDi-(2-nitrophenyl)disulfide, PPh₃, 2-Mercaptoethanol, aq. THFStirred at 50°C for 6 hours80.5% uga.edu

Direct Synthesis from Halonitrobenzene Precursors

This compound can be prepared from halonitrobenzene precursors, most commonly 2-chloronitrobenzene. The synthesis is typically a two-step process that first involves the formation of Di-(2-nitrophenyl)disulfide, which is then reduced as described in the previous section.

The initial step involves the reaction of 2-chloronitrobenzene with a sulfur source, such as sodium disulfide (Na₂S₂). ijpsonline.comprepchem.com Sodium disulfide is itself prepared by dissolving crystalline sodium sulfide (Na₂S·9H₂O) and elemental sulfur in an alcohol, like ethanol (B145695), and heating the mixture until a clear solution is formed. ijpsonline.com The solution of 2-chloronitrobenzene in alcohol is then treated with the prepared sodium disulfide solution and refluxed for several hours. ijpsonline.com Upon cooling, the Di-(2-nitrophenyl)disulfide product precipitates and can be collected. This intermediate is then subjected to reduction (as detailed in section 2.1.1) to yield this compound. While this pathway starts from a halonitrobenzene, it proceeds via the disulfide intermediate. A direct conversion of p-nitrochlorobenzene to the corresponding p-nitrothiophenol using sodium hydrosulfide in N,N-dimethylformamide has also been documented, suggesting similar pathways may be applicable for the ortho-isomer. google.com

Synthesis of Substituted this compound Analogues via Nitration Reactions

Substituted analogues of this compound are accessible through electrophilic aromatic substitution, specifically nitration reactions on appropriately substituted thiophenol precursors. This allows for the introduction of a nitro group at the position ortho to the thiol functional group.

A notable example is the synthesis of 4-methyl-2-nitrothiophenol from p-methylthiophenol. google.com This transformation is achieved using a mixed-acid nitration method. The reaction is conducted in a mixed solvent system of ethanol and dichloromethane (B109758) under cooled conditions (0–20°C). google.com A nitrating mixture, formed from concentrated nitric acid and concentrated sulfuric acid, is added slowly to the solution of p-methylthiophenol. google.com After the reaction period, the product is isolated through recrystallization. google.com This method provides a direct route to ortho-nitrated thiophenols from their corresponding para-substituted precursors.

Similarly, other substituted thiophenols can undergo nitration to produce a variety of this compound analogues, which are valuable in further synthetic applications. google.com

Examples of Substituted this compound Synthesis via Nitration
PrecursorNitrating AgentSolvent/ConditionsProductSource
p-MethylthiophenolHNO₃ / H₂SO₄ (Mixed Acid)Ethanol/Dichloromethane, 0-20°C4-Methyl-2-nitrothiophenol google.com
m-Nitro-p-cresolNitric AcidLiquid phase, 70-90°C4-Methyl-2,6-dinitrophenol google.com

Advanced Synthetic Strategies Utilizing this compound as a Building Block

One-Pot Multicomponent Reactions for Heterocycle Formation (e.g., Benzothiazoles, Benzimidazoles, Benzoxazoles)

This compound is a valuable nucleophile and building block in the synthesis of complex heterocyclic structures, particularly in one-pot and multicomponent reactions. Its utility is prominently demonstrated in the formation of benzothiazepine (B8601423) derivatives, a class of compounds with significant pharmacological interest.

Catalytic Approaches in this compound Derivatization

The reactivity of this compound can be harnessed in advanced catalytic processes to generate high-value, specialized molecules. A significant example of this is its use in the kinetic resolution of racemic epoxides. google.comgoogle.com

Kinetic resolution is a technique used to separate a mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. In this context, a racemic mixture of epoxides is reacted with a sub-stoichiometric amount of this compound in the presence of a non-racemic chiral catalyst, such as a chiral (salen)Co(III) complex. google.comunisi.itunipd.it One enantiomer of the epoxide reacts preferentially with the thiophenol, leading to the formation of an enantiomerically enriched ring-opened product. google.com The unreacted epoxide is consequently enriched in the other enantiomer. google.comgoogle.com This process is both regioselective, with the nucleophile attacking a specific carbon of the epoxide ring, and enantioselective. google.com This catalytic approach allows for the efficient production of optically pure epoxides and their corresponding ring-opened diol precursors, which are valuable chiral building blocks in the synthesis of complex molecules like the pharmaceutical agent diltiazem. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S B1584256 2-Nitrothiophenol CAS No. 4875-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrobenzenethiol
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InChI

InChI=1S/C6H5NO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H
Source PubChem
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InChI Key

JKIFPWHZEZQCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID60197602
Record name o-Nitrobenzenethiol
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Molecular Weight

155.18 g/mol
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CAS No.

4875-10-9
Record name 2-Nitrobenzenethiol
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Record name o-Nitrobenzenethiol
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Synthetic Methodologies and Precursor Chemistry of 2 Nitrothiophenol

Precursor Chemistry

The synthesis and reactions of 2-nitrothiophenol are central to the formation of a variety of organosulfur compounds. A primary route to obtaining this compound involves the synthesis and subsequent reduction of its corresponding disulfide, 2,2'-dinitrodiphenyl disulfide. This disulfide is a significant intermediate for producing dyes, pharmaceuticals, and rubber chemicals. google.com

A common and efficient method for preparing 2,2'-dinitrodiphenyl disulfide is the reaction of 2-chloronitrobenzene with an alkali metal disulfide, such as sodium disulfide (Na₂S₂). wikipedia.orgorgsyn.org This reaction is often performed in the presence of a phase transfer catalyst to improve yield and purity. google.comgoogle.com The use of these catalysts allows the reaction to proceed more selectively and rapidly, achieving yields between 94% and 98% and purities of 98.5% to 99.5%. google.com The reaction can be carried out in various organic solvents, including alcohols (like isopropanol), ketones, or dipolar aprotic solvents (like N-methylpyrrolidinone). google.comgoogle.com

The general reaction is as follows: 2 O₂NC₆H₄Cl + Na₂S₂ → (O₂NC₆H₄S)₂ + 2 NaCl wikipedia.org

Different reaction conditions have been explored to optimize the synthesis of 2,2'-dinitrodiphenyl disulfide. While early methods using alcohol solvents reported moderate yields of 68-86%, newer procedures incorporating phase transfer catalysts have significantly improved these outcomes. google.comgoogle.com For instance, reacting 2-chloronitrobenzene with an aqueous sodium disulfide solution in the presence of a catalyst like tetra-n-butylammonium bromide and a solvent such as isopropanol (B130326) can yield a product with over 99% purity. google.com

Table 1: Synthesis of 2,2'-Dinitrodiphenyl Disulfide from 2-Chloronitrobenzene

Reactants Catalyst/Solvent Temperature Yield Purity Source
2-chloronitrobenzene, Sodium disulfide Isopropanol/Water, Tetra-n-butylammonium bromide 70-80°C 93% 99.5% google.com
2-chloronitrobenzene, Sodium disulfide N-methylpyrrolidinone, Tetra-n-butylammonium bromide 90°C 98.2% 98.4% google.com
2-chloronitrobenzene, Sodium disulfide 95% Ethanol (B145695) Reflux 58-66% - orgsyn.org
2-chloronitrobenzene, Sodium disulfide Water, Castor oil ethoxylate 60-65°C 95% ~95% prepchem.com

Once 2,2'-dinitrodiphenyl disulfide is synthesized, it can be reduced to form this compound. However, this compound itself is often unstable and readily undergoes oxidative dimerization back to the disulfide. rsc.org A more common synthetic target is 2-aminothiophenol (B119425), which is produced by the reduction of both the disulfide bond and the nitro groups of 2,2'-dinitrodiphenyl disulfide. ijpsonline.com This reduction can be carried out in a single step using zinc dust and acetic acid. ijpsonline.com

This compound can also serve as a starting material for other organosulfur compounds. For example, it can be oxidized to produce 2-nitrobenzenesulfonyl chloride. This reaction can be performed using hydrogen peroxide in hydrochloric acid.

Furthermore, this compound can react to form thioethers. An example is the synthesis of methyl 2-(2-nitrophenylthio)acetate, which involves forming a thioether linkage between 2-nitrobenzenethiol (this compound) and chloroacetic acid, followed by esterification. ontosight.ai Such compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai

The reactivity of the nitro group and the thiol group makes this compound a versatile building block in the synthesis of various heterocyclic compounds, such as benzothiazoles. sigmaaldrich.comresearchgate.net For instance, 2-aminothiophenol, derived from this compound's precursor, reacts with various aldehydes to form 2-arylbenzothiazoles. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2 Nitrothiophenol

Electrophilic and Nucleophilic Reaction Pathways

The thiol group confers nucleophilic properties on the molecule, while the nitro group significantly influences the reactivity of both the thiol and the aromatic ring.

2-Nitrothiophenol engages in nucleophilic ring-opening reactions with epoxides, such as trans-3-phenylglycidic esters. The stereoselectivity and reactivity of this oxirane ring-opening are significantly influenced by the electronic nature of substituents on the phenyl ring of the glycidic ester. tandfonline.com

In a key study, the reaction of this compound with various substituted trans-3-phenylglycidic esters was investigated. tandfonline.com The findings revealed that:

Electron-donating groups on the glycidate's phenyl ring enhanced the reaction's reactivity and favored the formation of the cis-opening product (the threo-nitro ester). tandfonline.com

Electron-withdrawing groups on the glycidate's phenyl ring had the opposite effect, decreasing reactivity and favoring the trans-opening product. tandfonline.com

The use of Lewis acid catalysts, particularly tin compounds like tin(IV) chloride (SnCl₄), was found to be highly effective in promoting the cis-opening of the epoxide ring. This catalytic activity is suggested to proceed through a transition state where the tin derivative coordinates with both the this compound and the epoxy oxygen, leading to a highly specific cis-opening. tandfonline.com The resulting threo-nitro ester is a crucial intermediate in the synthesis of pharmaceuticals like diltiazem. tandfonline.com

Table 1: Effect of Substituents on the Reaction of this compound with trans-3-Phenylglycidic Esters tandfonline.com

Substituent on Phenylglycidic EsterElectronic NatureEffect on ReactivityPredominant Stereochemical Outcome
4-Methoxy (4-OCH₃)Electron-DonatingIncreasedcis-opening (threo product)
Unsubstituted (H)NeutralModerateMixture of cis and trans
4-Chloro (4-Cl)Electron-WithdrawingDecreasedtrans-opening (erythro product)

This compound, acting as a nucleophile, can react with electron-deficient unsaturated systems.

Hexafluorocyclopentene: In its reaction with 1,2-dichlorohexafluorocyclopentene, this compound acts as a nucleophilic reagent, displacing the chlorine atoms. This type of reaction is characteristic of nucleophilic attack on halogenated cyclic alkenes. nsf.gov

Propenoates (Acrylates): The addition of thiols to electron-deficient alkenes like propenoates is known as the thiol-Michael addition or conjugate addition. This reaction can be catalyzed by either a base or a nucleophile. wikipedia.orgmdpi.commdpi.com The general mechanism involves the formation of a thiolate anion which then attacks the β-carbon of the unsaturated system. wikipedia.orgmdpi.com However, the nucleophilicity of the thiol is a critical factor. The presence of the strong electron-withdrawing nitro group in this compound decreases the nucleophilicity of the sulfur atom, making it a less reactive thiol in Michael additions compared to unsubstituted thiophenol. tandfonline.com Despite this reduced reactivity, the reaction can proceed, particularly with highly reactive Michael acceptors or suitable catalysts. For instance, this compound has been shown to react with ethyl 2-propynoate (a highly electron-deficient alkyne analogous to a propenoate) in a tetrabutylammonium (B224687) fluoride (B91410) (TBAF)-catalyzed reaction to yield ethyl 3-(2-nitrophenylthio)propenoate. researchgate.netresearchgate.net

Nucleophilic Ring-Opening Reactions with Epoxy Systems (e.g., Glycidic Esters)

Redox Chemistry of the Nitro and Thiol Moieties

Both the nitro and thiol groups in this compound are redox-active, leading to complex electrochemical and chemical behaviors. Oxidation generally occurs at the thiol group, while reduction targets the nitro group. researchgate.netresearchgate.netusm.edu

The thiol group (-SH) is susceptible to oxidation. Common oxidation products include the corresponding disulfide (forming an S-S bond) or further oxidation to a sulfonic acid (-SO₃H). researchgate.netresearchgate.net In the context of plasmon-driven reactions on gold nanoparticle surfaces, studies on the analogous 4-nitrothiophenol (B108094) have shown that laser irradiation can induce cleavage of the gold-sulfur bond, followed by oxidation of the thiol groups. nih.gov This suggests that under certain energetic conditions, the thiol moiety of this compound can be oxidized, potentially competing with reactions involving the nitro group.

The electrochemical reduction of nitroaromatic compounds on metal surfaces is a well-studied process. While most detailed research has focused on 4-nitrothiophenol (p-NTP), the fundamental mechanisms are applicable to the 2-nitro isomer. mdpi.comgoogle.comresearchgate.net The reduction occurs in a stepwise manner, with the specific products and potentials depending on the electrode material (e.g., gold, silver), pH, and applied potential. researchgate.netresearchgate.net

The generally accepted pathway for the reduction of the nitro group on a gold electrode surface in an acidic medium is as follows:

Initial Irreversible Reduction: The nitro group (Ar-NO₂) is first reduced to a hydroxylamino group (Ar-NHOH). This is an irreversible, multi-electron process. researchgate.net

Reaction: Ar-NO₂ + 4H⁺ + 4e⁻ → Ar-NHOH + H₂O

Reversible Redox Cycling: The hydroxylamino species can then participate in a reversible two-electron, two-proton redox cycle with the corresponding nitroso group (Ar-NO). researchgate.net

Reaction: Ar-NHOH ⇌ Ar-NO + 2H⁺ + 2e⁻

Further Irreversible Reduction: At more negative potentials, the hydroxylamino group can be further and irreversibly reduced to an amino group (Ar-NH₂). researchgate.net

Reaction: Ar-NHOH + 2H⁺ + 2e⁻ → Ar-NH₂ + H₂O

This sequence has been confirmed by techniques like cyclic voltammetry and X-ray photoelectron spectroscopy (XPS), which detect the changes in the nitrogen species on the electrode surface. researchgate.net

A significant reaction pathway, particularly under plasmon-catalysis or certain electrochemical conditions, is the reductive coupling of two nitrothiophenol molecules to form a dimeric azobenzene (B91143) derivative. researchgate.net For this compound, this would result in the formation of o,o'-dimercaptoazobenzene.

This dimerization is believed to occur through the condensation of intermediate species formed during the reduction of the nitro group. For example, a nitroso intermediate (Ar-NO) can react with a hydroxylamino intermediate (Ar-NHOH) to form the azoxy dimer (Ar-N(O)N-Ar), which is then further reduced to the azo dimer (Ar-N=N-Ar).

The formation of these dimeric products has been extensively studied for p-nitrothiophenol, where p,p'-dimercaptoazobenzene (DMAB) is a common product observed in surface-enhanced Raman spectroscopy (SERS) experiments. The reaction can be triggered by light (plasmon-catalyzed), electrochemical potential, or even specific chemical reagents like sulfite (B76179) ions on gold nanoparticles. researchgate.net The mechanism involves the coupling of two molecules on the catalyst surface.

Formation of Dimeric Products (e.g., p,p'-Dimercaptoazobenzene)

Photochemical Reactions and Plasmon-Mediated Transformations

This compound (and its isomers) are key model molecules for studying plasmon-mediated chemical reactions. acs.orgacs.orgnih.gov When adsorbed onto the surface of noble metal nanoparticles (like gold or silver), these molecules can undergo transformations upon laser irradiation that excites the nanoparticles' localized surface plasmon resonance (LSPR). acs.orgresearchgate.net The decay of these plasmons generates "hot" electrons and holes, which can provide the activation energy for chemical reactions. acs.orgrsc.org

A primary reaction studied is the intermolecular dimerization of p-nitrothiophenol (PNTP) to p,p′-dimercaptoazobenzene (DMAB). acs.orgiphy.ac.cnacs.org This is a reductive coupling reaction. researchgate.net The mechanism is believed to involve the transfer of plasmon-generated hot electrons to the nitrothiophenol molecule, creating a transient negative ion. rsc.org This process can be influenced by the environment, such as the presence of electron acceptors or donors. iphy.ac.cnacs.org For example, the dimerization of p-aminothiophenol (PATP) to DMAB occurs in the presence of O₂, which acts as an electron acceptor. acs.orgiphy.ac.cn In contrast, the reduction of PNTP to DMAB can occur even in a high vacuum on a silver surface but not on a gold surface, indicating substrate-dependent activity. acs.org

The reaction pathway can be complex. Studies have identified intermediates like 4-nitrosothiophenol (S–C₆H₄–NO). nih.gov Computational modeling suggests that for the conversion of NTP to DMAB, NTP is first reduced to the nitrosothiophenol intermediate. Two of these molecules then dimerize to form another intermediate before yielding the final DMAB product. nih.gov The reaction can also be controlled by the excitation wavelength. One study on p-nitrothiophenol found that the reduction product could be manipulated by adjusting the laser wavelength due to the different thermal and hot-electron effects induced. acs.org

At very low concentrations where intermolecular dimerization is prevented, plasmon excitation can induce intramolecular reactions. For single molecules of p-nitrothiophenol on gold dimers, laser irradiation led to the cleavage of the nitro group, forming thiophenol. rsc.org This demonstrates that plasmon-induced hot electrons can provide the energy for reactions that might otherwise require UV light. rsc.org

ReactantSubstrate/CatalystConditionsProductReaction TypeReference
p-NitrothiophenolAg or Au NanoparticlesLaser Irradiation (LSPR)p,p′-Dimercaptoazobenzene (DMAB)Plasmon-mediated Dimerization acs.orgacs.org
p-NitrothiophenolGold Dimer (low conc.)Laser Irradiation (LSPR)ThiophenolPlasmon-mediated Intramolecular Cleavage rsc.org
p-NitrothiophenolAg@Graphene OxideLaser Irradiation, Nitrobenzene (B124822)Azo compoundPlasmon-assisted Coupling acs.org

Cyclization and Condensation Reactions of this compound

Formation of Sulfur-Containing Heterocycles (e.g., Phenothiazines, Benzothiazepines)

This compound is a valuable precursor for synthesizing sulfur-containing heterocyclic compounds, particularly phenothiazines and benzothiazepines. These reactions typically involve an initial reduction of the nitro group to an amine, forming the highly reactive 2-aminothiophenol (B119425) in situ, which then undergoes cyclization. chemrxiv.orgresearchgate.net

Benzothiazepines: The synthesis of 1,5-benzothiazepine (B1259763) derivatives often involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, such as chalcones. researchgate.netnih.gov This proceeds via a thia-Michael addition of the thiol group to the enone, followed by intramolecular cyclization. researchgate.net To avoid handling the unstable 2-aminothiophenol, this compound can be used directly. For instance, 2,3-dihydro-1,5-benzothiazepines can be synthesized from chalcones and o-nitrothiophenol. researchgate.net Another route involves the reaction of 2-nitrothiophenols with arylglycidic esters in the presence of a catalytic amount of NaHCO₃ to form threo-2-hydroxy-3-aryl-(2-nitroarylthio) propionates, which are then converted to 1,5-benzothiazepine derivatives. jst.go.jp

Phenothiazines: A novel method describes the direct cyclization of o-nitrothiophenols with cyclohexanones, catalyzed by iodine, to produce phenothiazines. bohrium.combohrium.com This reaction is notable as it proceeds without external oxidants. The nitro group of the this compound itself acts as both a hydrogen acceptor (being reduced in the process) and a coupling group, with water as the only byproduct. bohrium.com The mechanism involves the reduction of the nitro group, C-H bond thioetherification, and C-H bond dehydroaromatization. bohrium.com Other syntheses of N-substituted phenothiazines have been developed from amines, cyclohexanones, and elemental sulfur, showcasing the versatility of these cyclization strategies. acs.org

Intermolecular Dimerization and Association Phenomena

The intermolecular dimerization of this compound and its isomers is a significant reaction, particularly in the context of surface chemistry and plasmonics. As detailed in Section 3.2.3, the most studied dimerization is the plasmon-mediated reductive coupling of nitrothiophenol isomers on noble metal surfaces to form dimercaptoazobenzene (DMAB). acs.orgacs.org This reaction has become a model system for investigating the mechanisms of plasmon catalysis. acs.org

The process is highly dependent on the distance between reactant molecules. For dimerization to occur, the molecules must be close enough to interact. rsc.org Studies using surface-enhanced Raman spectroscopy (SERS) have shown that on a gold surface, p-nitrothiophenol (PNTP) molecules at concentrations of 10⁻⁷ M and 10⁻⁸ M are close enough to dimerize to DMAB. rsc.org However, at a much lower concentration of 10⁻⁹ M, the average distance between molecules becomes too large (~32 nm), preventing dimerization. rsc.org

Beyond self-dimerization, this compound can participate in association reactions with other molecules. On a composite of silver nanoparticles and graphene oxide (Ag@GO), p-nitrothiophenol was found to associate with other nitro compounds, like nitrobenzene, to form azo compounds through a plasmon-mediated photochemical reaction. acs.org This coupling reaction was found to be reversible; the azo products could be dissociated back to the original pNTP molecules via oxidation. acs.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is particularly evident in its nucleophilic addition to chiral molecules, such as epoxides. The reaction of this compound with trans-3-phenylglycidic esters demonstrates stereoselectivity in the oxirane ring-opening.

The electronic nature of substituents on the phenyl ring of the glycidic ester significantly influences both the reactivity and the stereochemical outcome. Electron-donating groups on the glycidate favor both higher reactivity and the formation of the cis-opening product (the threo-nitro ester). Conversely, electron-withdrawing groups decrease reactivity and favor the trans-opening product (erythro).

The use of catalysts can further control the stereoselectivity. Tin compounds, such as SnCl₄, were found to be effective catalysts for promoting the cis-opening of the epoxide ring by this compound. This high specificity is suggested to arise from a transition state where the tin derivative coordinates with both the this compound and the epoxy oxygen, directing the nucleophilic attack. This stereoselective reaction is of synthetic importance, as the resulting threo-nitro ester is a key intermediate in the synthesis of diltiazem, a potent coronary vasodilating agent. Chiral catalysts can be employed in these reactions to achieve kinetic resolution, where one enantiomer of a racemic epoxide reacts preferentially, allowing for the separation of an enantiomerically enriched product. google.comgoogle.com

ReactantsCatalyst/ConditionsKey FindingProductReference
This compound + trans-3-(4-methoxyphenyl)glycidic esterCH₃CN, heatMainly cis-opening productthreo-Nitro ester
This compound + trans-3-phenylglycidic estersSnCl₄Highly specific cis-openingthreo-Nitro ester
Racemic trans-epoxides + this compoundChiral catalystKinetic resolutionEnantiomerically enriched ring-opened product google.comgoogle.com

Spectroscopic Characterization and Conformational Analysis of 2 Nitrothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy has been a crucial tool in understanding the conformational preferences of 2-nitrothiophenol in solution. By analyzing various NMR parameters, researchers have been able to deduce the relative populations of its different conformers.

Long-range spin-spin coupling constants between the sulfhydryl proton (S-H) and the ring protons have provided significant evidence regarding the conformational equilibrium of this compound. researchgate.netcdnsciencepub.com Studies have shown that the S-H bond prefers to lie in the plane of the benzene (B151609) ring, leading to two primary conformers: one where the S-H bond is cis to the nitro group and another where it is trans. researchgate.netcdnsciencepub.com

The analysis of these long-range couplings, particularly the five-bond coupling (⁵J), suggests that the trans conformer is more stable than the cis conformer. cdnsciencepub.com This preference is attributed to the absence of a significant intramolecular hydrogen bond between the sulfhydryl proton and the nitro group. cdnsciencepub.com The free energy difference between the two conformers has been estimated to be approximately 0.5 ± 0.2 kcal/mol at 305 K, indicating that the trans form is about twice as abundant as the cis form in both CDCl₃ and C₆D₆ solutions. cdnsciencepub.comcdnsciencepub.com This finding contrasts with 2-nitrophenol (B165410), where a strong intramolecular hydrogen bond favors the cis conformation. cdnsciencepub.com

Table 1: Proton Chemical Shifts (δ) and Coupling Constants (J) for this compound

Parameter 5 mol% in CDCl₃ 5 mol% in 1:4 v/v CDCl₃/C₆D₆
δ(SH) 4.04 ppm 3.45 ppm
δ(H₃) 8.16 ppm 7.82 ppm
δ(H₄) 7.15 ppm 6.66 ppm
δ(H₅) 7.42 ppm 6.68 ppm
δ(H₆) 7.43 ppm 6.98 ppm
⁴J(H,SH) -0.63 Hz -0.62 Hz
⁵J(H₃,SH) 0.43 Hz 0.42 Hz
⁵J(H₅,SH) 0.29 Hz 0.29 Hz

Data sourced from Schaefer & Parr, 1977. cdnsciencepub.com

The differences in the appearance of the NMR spectra in various solvents, such as CDCl₃ and C₆D₆, are primarily due to changes in the internal chemical shifts of the ring protons rather than significant alterations in the coupling constants to the sulfhydryl proton. cdnsciencepub.com This observation reinforces the model of a dynamic equilibrium between the two planar conformers in solution. cdnsciencepub.com

Analysis of Long-Range Spin-Spin Coupling Constants

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, offers complementary information to NMR by probing the vibrational modes of the molecule. These techniques are particularly useful for identifying functional groups and investigating intermolecular and intramolecular interactions.

Raman spectroscopy is a powerful technique for studying molecular structure and hydrogen bonding. nih.govresearchgate.net While much of the detailed Raman work has focused on the related compound p-nitrothiophenol (PNTP), the principles can be extended to understand the behavior of this compound. For PNTP, studies have shown a distinct difference in the S-H stretching vibration between the solid state and solution. nih.govresearchgate.net In the solid state, intermolecular hydrogen bonding leads to a characteristic S-H---O stretching mode around 2550 cm⁻¹, whereas in solution, the breakage of these bonds results in an S-H stretching vibration at a higher frequency of approximately 2590 cm⁻¹. nih.govresearchgate.net This sensitivity of the S-H stretching frequency to its environment makes Raman spectroscopy a valuable tool for investigating hydrogen bonding in thiophenol derivatives.

Infrared (IR) spectroscopy is widely used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. numberanalytics.comscribd.com In organic molecules, the absorption of infrared radiation corresponds to specific molecular motions, such as stretching and bending of bonds. openstax.org

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro (NO₂) group, the thiol (S-H) group, and the aromatic ring. The nitro group typically exhibits symmetric and asymmetric stretching vibrations. The S-H stretching vibration, although weak, is also a key indicator of its local environment. The position and width of the O-H or N-H stretching bands are known to be sensitive to hydrogen bonding, often appearing as broad peaks. spectroscopyonline.com In contrast, the relatively weak intermolecular interactions of the S-H group would likely result in a sharper peak. The absence of a significant shift in the S-H stretching frequency to lower wavenumbers provides further evidence against strong intramolecular hydrogen bonding in this compound. cdnsciencepub.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as gold or silver. chinesechemsoc.orgacs.org This technique can amplify the Raman signal by orders of magnitude, allowing for the detection of even single molecules. nih.gov

SERS studies involving nitrothiophenol isomers have provided insights into their adsorption and reactivity at interfaces. acs.org When this compound adsorbs onto a SERS-active substrate, the S-H bond typically cleaves, and the molecule binds to the surface through the sulfur atom. researchgate.net The SERS spectrum is then dominated by vibrations of the nitro group and the aromatic ring. For instance, the symmetric NO₂ stretching mode is a prominent feature in the SERS spectra of nitrothiophenol isomers. researchgate.netmdpi.com The technique is also used to monitor chemical reactions at the surface, such as the plasmon-induced dimerization of nitrothiophenol to dimercaptoazobenzene. acs.org The enhancement in SERS is attributed to both electromagnetic and chemical enhancement mechanisms. chinesechemsoc.org

Table 2: Key Vibrational Modes for Nitrothiophenol Isomers in SERS

Vibrational Mode Approximate Wavenumber (cm⁻¹) Assignment Reference
NO₂ Symmetric Stretch ~1336-1343 Stretching of the nitro group mdpi.com
C-C Ring Stretch ~1576 Stretching of the aromatic ring mdpi.com
C-S Stretch ~1079 Stretching of the carbon-sulfur bond mdpi.com

Note: Wavenumbers can vary depending on the substrate and experimental conditions.

Tip-Enhanced Raman Spectroscopy (TERS) for Nanoscale and Single-Molecule Studies

Tip-Enhanced Raman Spectroscopy (TERS) is a powerful analytical method that merges the high spatial resolution of scanning probe microscopy with the chemical specificity of surface-enhanced Raman spectroscopy (SERS). rsc.org This technique overcomes the diffraction limit of light, enabling chemical characterization at the nanometer scale and even the level of a single molecule. acs.orgmdpi.comnih.gov TERS is particularly valuable for studying surface chemistry, catalysis, and molecular materials in a label-free and non-destructive way. rsc.orgacs.org

While specific TERS studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive research on its isomer, 4-nitrothiophenol (B108094) (4-NTP), demonstrates the capability of the technique. TERS has been instrumental in investigating the plasmon-driven photocatalytic reduction of 4-NTP to p,p'-dimercaptoazobenzene (DMAB) on various metallic and semiconductor surfaces. rsc.orgnih.govacs.org Researchers have used TERS to map catalytically active sites, revealing, for instance, that the edges of Au@Pd microplates exhibit higher catalytic efficiency for this reaction compared to flat terraces. core.ac.uk Furthermore, TERS has achieved the sensitivity required for single-molecule detection, allowing for the study of molecular junctions and the imaging of individual molecules with sub-nanometer resolution under specific conditions. mdpi.comspiedigitallibrary.org These studies on 4-NTP underscore the potential of TERS for detailed nanoscale chemical analysis of this compound and related aromatic thiols.

Vibrational Sum Frequency Spectroscopy (vSFS) for Adsorption Geometry and Surface Dynamics

Vibrational Sum Frequency Spectroscopy (vSFS), also known as Sum Frequency Generation (SFG) spectroscopy, is an inherently surface-specific nonlinear optical technique. researchgate.netnih.gov It is a prime tool for investigating the static properties and dynamic behavior of molecular systems at interfaces, such as self-assembled monolayers (SAMs). researchgate.netacs.org

Detailed vSFS studies have been conducted on self-assembled monolayers of the related isomer, 4-nitrothiophenol (4-NTP), on gold surfaces, providing critical information on molecular orientation. aip.orgaip.orgnih.gov By analyzing the polarization dependence of the SFG signal from the symmetric NO2 stretching mode, researchers have determined the adsorption geometry. aip.org These analyses indicate that 4-NTP molecules are tilted with respect to the surface normal. aip.orgnih.gov Recent studies suggest a mean tilt angle of approximately 50° for the molecular symmetry axis relative to the surface normal. aip.orgnih.govresearchgate.net

Time-resolved vSFS has also been used to probe the surface dynamics of 4-NTP monolayers. aip.orgnih.govresearchgate.net In these experiments, a thin gold substrate with an adsorbed monolayer is rapidly heated by a picosecond laser pulse. aip.orgnih.gov The subsequent evolution of the monolayer's structure is monitored. Upon heating, the initially ordered monolayer largely loses its structure. aip.orgnih.gov The analysis indicates that the mean tilt angle of the molecules increases significantly, for example from 50° to 80°, with a broader distribution of angles, lagging slightly behind the temperature rise of the substrate. nih.govresearchgate.net

ParameterFindingSource(s)
Technique Vibrational Sum Frequency Spectroscopy (vSFS) researchgate.netaip.orgaip.org
Analyte 4-Nitrothiophenol (4-NTP) Monolayer on Au aip.orgaip.orgnih.gov
Initial Tilt Angle ~50° with respect to surface normal aip.orgnih.govresearchgate.net
Response to Heating Loss of order; mean tilt angle increases to ~80° nih.govresearchgate.net
Dynamic Lag Loss of order lags ~100 ps behind substrate heating nih.gov

Conformational Isomerism and Intramolecular Interactions in this compound

Analysis of S-H Bond Orientation and Preferred Conformations

The conformational properties of this compound in solution have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing long-range spin-spin coupling constants between the sulfhydryl proton (S-H) and the ring protons. researchgate.netcdnsciencepub.com These studies suggest that this compound exists as a mixture of two conformers where the S-H bond is coplanar with the benzene ring. researchgate.netcdnsciencepub.com

These two planar conformers are:

trans Conformer: The S-H bond is oriented away from the nitro group.

cis Conformer: The S-H bond is oriented towards the nitro group.

Analysis of NMR data from solutions in chloroform (B151607) (CDCl3) and benzene (C6D6) indicates a clear preference for one conformation over the other. cdnsciencepub.comcdnsciencepub.com The conformer in which the S-H bond lies trans to the nitro group is favored over the cis conformer. researchgate.netcdnsciencepub.comcdnsciencepub.com This preference is quantified by a free energy difference (ΔG°) of 0.5 ± 0.2 kcal/mol at 305 K, favoring the trans form. cdnsciencepub.comcdnsciencepub.com The predominance of the trans conformer is also observed in related molecules like methyl o-mercaptobenzoate. cdnsciencepub.com

ConformerDescriptionRelative StabilityFree Energy Difference (ΔG°)Source(s)
trans S-H bond points away from the NO2 group.Favored0.5 ± 0.2 kcal/mol lower than cis researchgate.netcdnsciencepub.comcdnsciencepub.com
cis S-H bond points towards the NO2 group.Less favored- researchgate.netcdnsciencepub.comcdnsciencepub.com

Investigation of Intramolecular Hydrogen Bond Formation

The established preference for the trans conformer, where the S-H and NO2 groups are distant from each other, strongly implies that any intramolecular hydrogen bond in the cis conformation is, at best, very weak. cdnsciencepub.comcdnsciencepub.com The free energy difference of 0.5 ± 0.2 kcal/mol suggests that any stabilizing hydrogen bond in the cis form is not strong enough to overcome other factors that favor the trans arrangement. cdnsciencepub.com Therefore, based on the NMR spin-spin coupling data, it is concluded that a significant intramolecular hydrogen bond in this compound is effectively nonexistent. researchgate.netcdnsciencepub.com

Computational Chemistry and Theoretical Studies on 2 Nitrothiophenol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a central tool for investigating the properties of molecules like 2-nitrothiophenol. These calculations allow for the accurate prediction of molecular geometries, electronic properties, and spectroscopic features.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. ajchem-a.commdpi.com

For aromatic compounds containing both electron-donating (thiol) and electron-withdrawing (nitro) groups, the distribution and energies of these orbitals are of particular interest. In such systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. rsc.org This separation of charge density influences the molecule's interaction with other chemical species and its behavior in chemical reactions.

DFT calculations are widely used to determine the energies of these frontier orbitals. The choice of the functional and basis set is crucial for obtaining accurate results. nih.gov For instance, hybrid functionals like B3LYP are commonly employed for organic molecules, often in conjunction with Pople-style basis sets (e.g., 6-311++G(d,p)) that include polarization and diffuse functions to accurately describe the electron distribution, especially in anionic or electronically excited states. researchgate.netnih.gov While specific HOMO-LUMO gap calculations for this compound are not extensively documented in readily available literature, studies on similar molecules like 2-bromo-5-nitrothiazole (B146120) highlight the methodology. For that compound, DFT/B3LYP calculations with a 6-311++G(d,p) basis set are used to compute the HOMO-LUMO energy gap, which is indicative of its chemical stability and potential for charge transfer. researchgate.net

Table 1: Representative Quantum Chemical Parameters (Illustrative) This table illustrates typical parameters obtained from DFT calculations for molecules similar to this compound, as specific values for this compound are not readily available in the cited literature.

ParameterDescriptionTypical Significance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability. mdpi.com

Conformational Energy Landscape and Stability Assessments

The three-dimensional structure of this compound is not rigid, with rotation possible around the C-S and C-N bonds. The relative orientation of the thiol (-SH) and nitro (-NO₂) groups gives rise to different conformers. The conformational energy landscape describes the potential energy of the molecule as a function of these rotational degrees of freedom, identifying stable conformers (energy minima) and the energy barriers between them. researchgate.net

For this compound, two principal planar conformers are of interest: a cis form, where the S-H bond points towards the nitro group, and a trans form, where it points away. The cis conformer could potentially be stabilized by an intramolecular hydrogen bond between the sulfhydryl proton and an oxygen atom of the nitro group.

However, experimental studies based on long-range spin-spin coupling constants in solution have suggested that any such intramolecular hydrogen bond in this compound is very weak. cdnsciencepub.com These studies indicate a preference for the trans conformer, which is favored by a free energy difference of approximately 0.5 ± 0.2 kcal/mol over the cis conformer at 305 K. cdnsciencepub.com This suggests that the conformational landscape features two main minima, with the trans structure being slightly more stable. Computational studies on related β-fluorosulfides have also been used to analyze conformational preferences, revealing that gauche effects can be significant in systems with electronegative substituents. rsc.org

Table 2: Relative Stability of this compound Conformers Based on experimental data that computational models aim to reproduce.

ConformerRelative Free Energy (kcal/mol)Key Feature
trans0.0 (most stable)S-H bond oriented away from the nitro group. cdnsciencepub.com
cis+0.5 ± 0.2S-H bond oriented towards the nitro group. cdnsciencepub.com

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net Comparing these theoretical spectra with experimental ones allows for confident assignment of the observed spectral bands to specific molecular motions.

For nitrothiophenol isomers, DFT calculations have proven effective in reproducing experimental vibrational spectra. nih.gov A study focusing on the surface-enhanced Raman scattering (SERS) of nitrothiophenol isomers calculated the Raman spectra of ortho-nitrothiophenol (o-NTP) adsorbed on a gold cluster using DFT. researchgate.net The calculations showed that the symmetric stretching vibration of the nitro group is a dominant feature in the spectrum. researchgate.net Specifically for o-NTP on a gold surface, this mode was calculated to appear at 1338 cm⁻¹. researchgate.net

The choice of computational method is critical for accuracy. For the related molecule p-nitrothiophenol, it has been demonstrated that the B3LYP functional combined with the 6-311++G(d,p) basis set provides good agreement with experimental frequencies and intensities. nih.gov The inclusion of polarization and diffuse functions is particularly important for accurately reproducing the spectra of such systems. nih.gov

Table 3: Calculated Vibrational Frequency for this compound on a Gold Surface

Vibrational ModeCalculated Frequency (cm⁻¹)Reference
Symmetric NO₂ stretch1338 researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for mapping out the complex reaction pathways of molecules, including the electroreduction of this compound. These simulations can identify intermediates, calculate activation energies, and provide a step-by-step picture of the reaction mechanism.

Electroreduction Mechanism Simulations and Intermediate Identification

The electroreduction of nitroaromatic compounds can proceed through various pathways, often involving multiple electron and proton transfer steps. For the closely related isomer, p-nitrothiophenol (PNTP), DFT studies have been conducted to unravel its electroreduction mechanism on gold and silver surfaces. researchgate.net These studies combine thermodynamic calculations of standard electrode potentials for possible intermediates with simulations of their vibrational spectra to aid in experimental identification. researchgate.net

The theoretical investigations of PNTP electroreduction reveal two main products depending on the experimental conditions and analytical techniques used. researchgate.net Infrared spectroscopy often identifies p-aminothiophenol (PATP) as a major product, resulting from the complete reduction of the nitro group. researchgate.net In contrast, surface-enhanced Raman spectroscopy (SERS) experiments frequently detect p,p'-dimercaptoazobenzene (DMAB), a product of reductive coupling. researchgate.net Computational simulations suggest this discrepancy can arise from photo-induced reactions caused by the laser used in SERS measurements. researchgate.net The initial step in the dimerization is thought to involve the reduction of the nitro group to a nitroso intermediate. chemrxiv.org While these detailed studies have been performed on the para-isomer, the fundamental steps—including the formation of nitroso, hydroxylamino, and amino intermediates, as well as azo-dimers—are expected to be relevant for the electroreduction of this compound as well.

Transition State Analysis and Reaction Barrier Determination

To understand the kinetics of a chemical reaction, it is essential to identify the transition states (TS) and determine the energy barriers (activation energies) associated with each step. A transition state represents the highest energy point along a reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes. uni-muenchen.derowansci.com

Computational studies on the dimerization of p-aminothiophenol (PATP) to DMAB, a reaction related to the intermediates of nitrothiophenol reduction, have calculated the reaction energies and barriers for each step on metal surfaces. iphy.ac.cn For example, the dimerization of two deprotonated PATP molecules to form a dimercaptohydrazobenzene (DMHAB) intermediate was found to have a small energy barrier of 0.26 eV on a silver surface. iphy.ac.cn Further deprotonation and rearrangement to the final DMAB product also involved surmounting specific energy barriers. iphy.ac.cn

For reactions involving p-nitrothiophenol, computational work has quantified the energy barrier for steps like deprotonation, which is influenced by the electron-withdrawing nitro group. rsc.org It is expected that the ortho position of the nitro group in this compound would similarly influence the energetics of reaction steps, although specific transition state analyses and barrier determinations for its reactions are not as prevalent in the literature as for its para-isomer.

Intermolecular Interactions and Aggregation Studies

Computational models and theoretical chemistry provide significant insights into the non-covalent interactions that govern the behavior of this compound in various environments. These studies are crucial for understanding its aggregation patterns, solid-state structure, and interactions with surfaces.

Theoretical and spectroscopic studies have been employed to understand the nature of hydrogen bonding in this compound. Unlike its oxygen analog, 2-nitrophenol (B165410), which forms a strong intramolecular hydrogen bond, this compound exhibits more complex behavior.

While direct crystallographic studies detailing the hydrogen bonding network of this compound in the solid state are not extensively reported in the provided context, research on the related isomer, p-Nitrothiophenol (PNTP), offers a valuable comparative model. Theoretical calculations and Raman spectroscopy on PNTP have revealed that strong intermolecular hydrogen bonds (S-H···O) lead to the formation of a stable dimeric structure with an octatomic ring in the solid state. nih.govresearchgate.net This intermolecular hydrogen bond is characterized by a distinct S-H stretching vibration at 2550 cm⁻¹. nih.govresearchgate.net Upon dissolution, these intermolecular bonds break, resulting in a shift of the S-H stretching vibration to a higher frequency (2590 cm⁻¹). nih.govresearchgate.net This behavior in the para-isomer underscores the significant potential for the nitro and thiol groups to engage in robust intermolecular hydrogen bonding networks, a phenomenon that likely dictates the solid-state packing of this compound as well.

The self-assembly of this compound (o-NTP) on metal surfaces has been a subject of detailed computational analysis, particularly using Density Functional Theory (DFT). These simulations are critical for understanding how the molecule arranges itself when forming self-assembled monolayers (SAMs), a key aspect for applications in nanoscience and catalysis.

Studies focusing on the adsorption of o-NTP on a gold (Au(111)) surface reveal a distinct adsorption geometry driven by its asymmetric structure. rsc.org DFT calculations, combined with experimental data, show that o-NTP molecules form a well-ordered monolayer where the molecules are tilted with respect to the gold surface. rsc.org

Key findings from these simulations include:

Adsorption Geometry: The asymmetric structure of o-NTP results in a tilted adsorption. The nitro group rotates away from the plane of the aromatic ring, positioning itself parallel and in close proximity to the Au(111) surface. rsc.org

Surface Bonding: This specific orientation facilitates a strong interaction between the molecule and the surface. The bonding involves not only the sulfur anchor but also the oxygen atoms of the nitro group, which interact with the gold substrate. rsc.org

Influence on Reactivity: The proximity and parallel alignment of the nitro group to the surface, as predicted by DFT, have been found to be essential descriptors for its chemical reactivity. This orientation enhances the orbital overlap between the nitro group and the gold surface, which can weaken the N-O bonds and lower the temperature required for its chemical reduction compared to isomers where the nitro group is positioned farther from the surface. rsc.org

The table below summarizes the findings from computational studies on the adsorption of nitrothiophenol isomers on a Au(111) surface.

CompoundAdsorption Geometry on Au(111)Key Surface Interactions (from DFT)Reference
o-Nitrothiophenol (o-NTP)Tilted adsorption; NO₂ group rotates to become parallel and in high proximity to the surface.Bonding involves the sulfur atom and the oxygen atoms of the nitro group. rsc.org
p-Nitrothiophenol (p-NTP)Adsorbs with a tilt angle of 52° relative to the surface normal. The NO₂ group remains in the plane of the aromatic ring.Bonding is primarily through the sulfur atom; the NO₂ group has weaker interaction due to greater distance from the surface. rsc.org

These simulations highlight how the specific substitution pattern of this compound directly influences its self-assembly and interaction at the molecular level, providing a predictive framework for its behavior in nanoscale applications. rsc.org

Advanced Applications and Derivatization in Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the nitro and thiol functionalities makes 2-nitrothiophenol an invaluable starting material for synthesizing molecules with significant biological or material properties.

This compound is a well-established and critical intermediate in the industrial synthesis of Diltiazem, a potent calcium channel blocker used for treating hypertension and angina pectoris. The synthesis prominently features the stereoselective ring-opening of a trans-3-phenylglycidic ester with this compound. nih.govrsc.org This reaction is highly influenced by the electronic nature of substituents on the phenylglycidic ester and the choice of catalyst. rsc.org

The key step involves the formation of a threo-nitro ester, which is a direct precursor to the 1,5-benzothiazepine (B1259763) core of Diltiazem. nih.gov Lewis acids, particularly tin compounds like SnCl₄, have been identified as effective catalysts that promote a highly specific cis-opening of the epoxide ring, leading to the desired threo isomer. nih.govrsc.org The reaction proceeds through a transition state where the tin catalyst coordinates with both the this compound and the epoxy oxygen of the glycidic ester. nih.gov

ReactantsCatalyst/ConditionsKey IntermediateSignificance
This compound and trans-3-Phenylglycidic EstersLewis Acids (e.g., SnCl₄)threo-Nitro EsterCrucial precursor for Diltiazem synthesis. nih.govrsc.org
This compound and Methyl trans-3-(4-methoxyphenyl)glycidateSilica Geltrans-opening productDemonstrates alternative stereoselectivity. researchgate.net

While the synthesis of Diltiazem is the most prominent example, the reactivity of this compound and its derivatives, such as 2-aminothiophenol (B119425), makes it a valuable precursor for other potential agrochemical and pharmaceutical compounds. ijpsonline.com

The chemical functionalities of this compound allow for its use as a foundational building block for a wide range of organosulfur compounds. wikipedia.org The thiol group is a potent nucleophile, while the nitro group can be readily reduced to an amine, opening up numerous synthetic pathways. ijpsonline.com

Its reduced form, 2-aminothiophenol, is particularly useful in the synthesis of various heterocyclic compounds. tandfonline.com For instance, it can be oxidized to form disulfides, which can then be further modified. tandfonline.com Reaction with various electrophiles leads to the formation of substituted benzothiazines and other related structures. For example, reacting this compound with α-bromoesters yields (o-nitrophenylthio)acetates, which can be reduced to form 2H-1,4-benzothiazine derivatives. cdnsciencepub.com

Precursor to Pharmaceutical and Agrochemical Intermediates (e.g., Diltiazem)

Derivatization for Functional Materials and Sensing Applications

The ability to transform this compound into larger, more complex structures has been exploited in the development of advanced functional materials.

Benzothiazoles are a class of fused-ring systems that exhibit a wide range of biological activities, including antitumor and antimicrobial properties, and are also used as imaging agents. nih.govresearchgate.net 2-Aminothiophenol, readily derived from the reduction of this compound, is a cornerstone for the synthesis of 2-substituted benzothiazoles. ijpsonline.comchemrxiv.org

A common and efficient method involves the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. nih.govchemrxiv.org This cyclization reaction can be promoted by various catalysts or, in some cases, can proceed under catalyst-free conditions in green solvents like glycerol. nih.govorganic-chemistry.org The reaction of 2-aminothiophenols with aromatic aldehydes, for instance, provides a straightforward route to 2-arylbenzothiazoles. nih.gov The properties of the resulting benzothiazole (B30560) can be tailored by selecting appropriately substituted starting materials.

Starting MaterialsReaction ConditionsProduct
2-Aminothiophenol and Aromatic AldehydesGlycerol, ambient temperature, catalyst-free2-Arylbenzothiazoles nih.gov
Bis-(2-nitrophenyl)-disulfides and Acetic AnhydrideSodium Thiosulfate (reducing agent)2-Alkyl-substituted Benzothiazoles chemrxiv.org
o-Nitrothiophenols and CyclohexanonesIodine (catalyst), no external oxidantPhenothiazines bohrium.com
2-Aminothiophenol and Carboxylic AcidsPolyphosphoric Acid (PPA)2-Aryl/heteroaryl-benzothiazoles researchgate.net

Azo compounds, characterized by a nitrogen-nitrogen double bond (–N=N–), are well-known for their photochromic properties. cinz.nz They can undergo reversible trans-cis isomerization upon irradiation with light of a specific wavelength, leading to significant changes in their molecular shape and properties. cinz.nzmdpi.com This photoswitching capability makes them ideal candidates for applications in optical data storage, molecular switches, and photopharmacology. mdpi.comacs.org

While direct synthesis from this compound is not the most common route, its derivatives are instrumental in creating photoresponsive materials. For example, research has shown that p-nitrothiophenol (an isomer) can associate with other nitro compounds on the surface of silver nanoparticles to form azo compounds through a plasmon-assisted photochemical reaction. acs.org The synthesis of azo compounds is more generally achieved from aromatic amines or nitroaromatics. acs.orgresearchgate.net The reduction of the nitro group in this compound to an amino group provides a pathway to synthesize azo dyes and other photoresponsive molecules by coupling the resulting aniline (B41778) derivative with a suitable partner. researchgate.net This positions this compound as a potential precursor for custom-designed azo switches with specific electronic and steric properties.

Biological and Biochemical Research Perspectives of 2 Nitrothiophenol Analogs

Mechanistic Studies of Biological Interactions

The reactivity of the thiol group, modulated by the electron-withdrawing nitro group, makes 2-nitrothiophenol analogs valuable probes for studying biological mechanisms at the molecular level.

In organic chemistry, a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient electrophile, displacing a leaving group. libretexts.org This can occur through two primary mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a single-step, concerted process where the nucleophile attacks as the leaving group departs. solubilityofthings.comwikipedia.orgpressbooks.pub The SN2 mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group, causing an inversion of stereochemical configuration. libretexts.orgpressbooks.pub

In biochemical systems, the thiol group of this compound and its derivatives can be deprotonated to form a highly nucleophilic thiolate anion. This nucleophilicity is central to their interaction with biological molecules. Thiophenol-based assays have been developed as effective models for the active sites of thiol-containing enzymes, such as cysteine proteases. nih.gov For instance, a thiophenol assay using a thiol with a pKa of 7.4–7.8 can mimic the reactivity of cysteine residues in enzymes at physiological pH. nih.gov

Studies investigating the reaction between α,β-unsaturated carbonyl compounds and thiols have demonstrated the importance of base-catalyzed processes for the reactivity of thiol groups in enzymes. nih.gov The reaction of N-(arylmethyl)phenanthrene 9,10-imines with 4-nitrothiophenol (B108094) in the presence of a base was found to proceed via an SN2 mechanism, a reaction type enhanced by electron-attracting substituents. oup.com This highlights how thiophenol analogs can be used to dissect reaction mechanisms that are relevant to enzyme inhibition and drug action.

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological effects, such as toxicity or therapeutic efficacy. Nitroaromatic compounds, including derivatives of this compound, have been a focus of such investigations, particularly concerning their mutagenic potential.

The mutagenicity of various mono-nitrobenzene derivatives has been evaluated using bacterial reverse mutation assays like the Ames test and recombination assays like the rec assay. nih.gov In a comprehensive study of 37 mono-nitrobenzene derivatives, p-nitrothiophenol was among the compounds tested. nih.gov The results showed that para-substituted nitrobenzene (B124822) derivatives were consistently positive in the rec assay, and most were also positive in the Ames test. nih.gov In contrast, ortho- and meta-substituted derivatives showed lower rates of mutagenicity in the Ames test. nih.gov

Another SAR study on N-substituted phenanthrene (B1679779) imines used reactivity towards p-nitrothiophenol as a measure of alkylating activity. researchgate.net The research found that for this class of compounds, mutagenic activity was inversely correlated with alkylating activity. researchgate.net Specifically, N-substitution with electron-releasing groups led to higher mutagenicity, while electron-withdrawing groups resulted in lower mutagenic potential. researchgate.net This suggests that the high mutagenic potency of these phenanthrene imines is likely due to DNA binding via an aziridinium (B1262131) ion rather than a simple alkylation mechanism. researchgate.net

Compound ClassAssay TypeKey Finding Related to Thiophenol AnalogsReference
Mono-nitrobenzene Derivatives (including p-nitrothiophenol)Ames Test & Rec AssayPara-substituted derivatives, like p-nitrothiophenol, were consistently positive for mutagenicity in the rec assay. nih.gov
N-Substituted Phenanthrene IminesAmes Test & Alkylation Assay (with p-nitrothiophenol)Mutagenicity was inversely correlated with alkylating reactivity towards p-nitrothiophenol. Electron-releasing groups on the imine increased mutagenicity. researchgate.net

Nucleophilic Attack Mechanisms in Biochemical Contexts

Enzymatic Activity Assays Utilizing Thiophenol Derivatives

Thiophenol derivatives serve as valuable tools in enzymatic assays, acting as inhibitors, substrates, or components of sophisticated biochemical probes. Their utility spans a wide range of enzyme classes.

A series of sulfenimide derivatives synthesized from substituted thiophenols were investigated as inhibitors of human and bovine carbonic anhydrase (CA) enzymes. tandfonline.com Carbonic anhydrases are involved in numerous physiological processes, and their inhibitors have therapeutic applications. tandfonline.com In this study, nearly all the thiophenol-derived sulfenimides showed effective inhibition of human CA isoforms. The bromo-substituted derivative was the most potent inhibitor against all three enzymes tested. tandfonline.com

DerivativeTarget EnzymeInhibition Constant (K_I) (µM)
1f (Bromo derivative)hCA-I0.023
1f (Bromo derivative)hCA-II0.044
1f (Bromo derivative)bCA20.57
Data sourced from a study on sulfenimide derivatives as carbonic anhydrase inhibitors. tandfonline.com

In another area, thiophenol derivatives have been used to synthesize novel compounds screened for telomerase activity. tubitak.gov.tr Target compounds, thiazolyl-thiadiazole derivatives, were synthesized by reacting precursor molecules with various phenol (B47542) and thiophenol derivatives. Subsequent enzyme assays using a PCR ELISA-based TRAP method identified one derivative, TDA8, as an activator of the telomerase enzyme. tubitak.gov.tr

A cutting-edge application involves the genetic incorporation of a thiophenol-based non-canonical amino acid, 4-mercaptophenylalanine (pSHF), into a protein scaffold. researchgate.net This creates an artificial metalloenzyme. Researchers have demonstrated that pSHF is an excellent ligand for noble metals, and the resulting gold(I) enzyme successfully catalyzed hydroamination reactions with high regioselectivity and over 50 turnovers. researchgate.netresearchgate.net This work establishes thiophenols as powerful ligands in the expanding field of biocatalysis and enzyme engineering. researchgate.net

Synthetic Routes to Biologically Active Compounds via this compound Intermediates

The dual functionality of this compound makes it a versatile intermediate in organic synthesis for creating complex, biologically active molecules. The nitro group can be reduced to an amine, while the thiol group can undergo various coupling reactions. Nitro compounds are considered highly useful building blocks for pharmaceutically relevant substances due to their diverse reactivity. nih.gov

One significant application is in the synthesis of 1,5-benzothiazepines, a class of heterocyclic compounds with a range of pharmacological activities. researchgate.net An efficient synthesis has been developed involving the reaction of this compound with chalcones (1,3-diaryl-2-propenones). This process was found to be effective and economical, highlighting a direct use of this compound as a key precursor. researchgate.net

Similarly, analogs like 4-nitrothiophenol have been used to synthesize dual-action inhibitors. In the development of analogs of diflapolin, a dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), 4-nitrothiophenol was used in place of 4-nitrophenol (B140041) to create a derivative where a sulfur atom replaces the ether oxygen in the molecular scaffold. nih.gov

Furthermore, this compound is itself synthesized from precursors like 2-nitrophenyl disulfide and can be used to produce other valuable synthetic building blocks. uga.edu For example, it is an intermediate in a high-yielding synthesis of the non-proteinogenic amino acid vinylglycine, which is a starting material for antitumor antibiotics. uga.edu The conversion of tryptophan residues to 2-hydroxy-tryptophan can release this compound, which was observed to convert to 2-aminobenzene sulfonic acid under hydrolytic conditions. researchgate.net The versatility of this compound and its isomers as intermediates is also demonstrated in the synthesis of 2-substituted benzothiazoles, which exhibit a wide array of biological activities. mdpi.com These synthetic strategies underscore the importance of this compound as a foundational element in the construction of diverse and potent bioactive compounds.

Environmental Fate and Interactions of 2 Nitrothiophenol

Degradation Pathways and Byproduct Formation

The environmental persistence and transformation of 2-nitrothiophenol are dictated by a series of complex degradation processes. These pathways, including photochemical, electrochemical, and biological transformations, determine the ultimate fate of the compound and lead to the formation of various byproducts.

Photochemical degradation involves the breakdown of chemical compounds by light energy. For nitroaromatic compounds like this compound, this process is often initiated by the absorption of photons, leading to the dissociation of chemical bonds and the formation of simpler molecules. vu.edu.au The presence of additives can enhance the rate of photodegradation in both homogeneous and heterogeneous phases. vu.edu.au

Electrochemical degradation offers another route for the transformation of this compound. Studies on the electroreduction of p-nitrothiophenol on gold and silver electrodes have shown that the process can lead to different products depending on the analytical method used for detection. acs.org While infrared spectroscopy identifies p-aminothiophenol (PATP) as a product, Raman spectroscopy reveals the formation of p,p′-dimercaptoazobenzene (DMAB). acs.org This discrepancy is attributed to the laser used in Raman spectroscopy, which can induce the photoreduction of p-nitrothiophenol or photo-oxidation of PATP. acs.org

The efficiency of these degradation processes can be influenced by various factors, including the wavelength of light and the presence of catalysts. For instance, in plasmon-aided reduction of p-nitrothiophenol, a 514 nm light source primarily yields p,p′-dimercaptoazobenzene due to a dominant thermal effect, while a 785 nm light source favors the production of p-aminothiophenol through more efficient generation of hot electrons. acs.org

Recent research has also challenged the traditional understanding of some plasmon-catalyzed reactions. For example, the azo coupling of 4-nitrothiophenol (B108094) (PNTP) on gold nanoparticles, a long-standing model reaction, has been shown to involve thiol desorption during plasmon excitation, complicating the analysis of reaction products. acs.org

Table 1: Byproducts of Photochemical and Electrochemical Degradation

Degradation ProcessParent CompoundKey ByproductsAnalytical Method
Electroreductionp-Nitrothiophenolp-Aminothiophenol (PATP)Infrared Spectroscopy
Electroreduction/Photoreductionp-Nitrothiophenolp,p′-Dimercaptoazobenzene (DMAB)Raman Spectroscopy
Plasmon-Aided Reduction (514 nm)p-Nitrothiophenolp,p′-DimercaptoazobenzeneNot Specified
Plasmon-Aided Reduction (785 nm)p-Nitrothiophenolp-AminothiophenolNot Specified

Biotransformation, the chemical modification of substances by living organisms, is a critical pathway for the environmental degradation of this compound. Microorganisms play a significant role in breaking down this compound. For instance, Citrobacter freundii has demonstrated the ability to degrade p-nitrothiophenol. nih.gov The core of microbial degradation lies in enzymatic reactions. nih.gov

In plants, the metabolism of xenobiotics like this compound often involves a three-phase process. researchgate.net The initial "functionalization" or "activation" phase, often catalyzed by cytochrome P-450 monooxygenases, introduces or modifies functional groups on the xenobiotic, making it more reactive for the subsequent conjugation phase. researchgate.net In this second phase, the activated compound is conjugated with endogenous molecules like glutathione (B108866) (GSH), a process mediated by glutathione-S-transferases (GSTs). researchgate.net For example, the metabolism of 4-trifluoromethyl-2-nitrothiophenol in plants leads to the formation of a GSH conjugate, a γ-glutamylcysteine conjugate, and a cysteine conjugate as major metabolites within the first day. researchgate.netzobodat.at Over a longer period, further transformations can occur, leading to metabolites like S-glucoside and S-(2-O-glucosyl)-3-thiolactic acid conjugates. researchgate.net

The nitro group of nitroaromatic compounds is subject to a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and amino functional groups. nih.gov This reduction is catalyzed by a variety of enzymes known as nitroreductases. nih.gov

Table 2: Metabolites of this compound Biotransformation in Plants

Parent CompoundMetaboliteTimeframeRelative Abundance
4-trifluoromethyl-2-nitrothiophenolGSH conjugate1 day36%
4-trifluoromethyl-2-nitrothiophenolγ-glutamylcysteine conjugate1 day35%
4-trifluoromethyl-2-nitrothiophenolCysteine conjugate1 day14%
4-trifluoromethyl-2-nitrothiophenolS-glucoside10 days45%
4-trifluoromethyl-2-nitrothiophenolS-(2-O-glucosyl)-3-thiolactic acid conjugate10 days12%

Photochemical and Electrochemical Degradation Processes

Environmental Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound in environmental samples are crucial for monitoring its fate and impact. Various analytical techniques have been developed for this purpose.

Spectrophotometric methods offer a basis for the determination of nitrothiophenol. For example, a rapid assay for thiaminase I activity measures the disappearance of 4-nitrothiophenol, a chromogenic substrate. plos.org This method has been adapted for a 96-well microtiter plate format, allowing for the rapid analysis of multiple samples. plos.org

Electrochemical sensors provide another sensitive and selective means of detection. A chemical sensor fabricated using ZnO/RuO2 nanoparticles on a glassy carbon electrode has shown excellent sensitivity (18.20 μA μM⁻¹ cm⁻²), a low detection limit (52.20 ± 2.60 pM), and a short response time (8.0 s) for 2-nitrophenol (B165410). researchgate.net This sensor has been successfully validated for the detection of 2-nitrophenol in various environmental water samples. researchgate.net

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is a powerful tool for detecting and identifying molecules at very low concentrations. researchgate.net SERS has been used to study the interaction of p-nitrothiophenol with surfaces and can even be used for in-situ monitoring in solution. researchgate.netnih.gov Tip-Enhanced Raman Spectroscopy (TERS) further enhances this capability, allowing for the investigation of on-surface chemical processes at the nanoscale. chinesechemsoc.org For instance, TERS has been employed to study the plasmon-induced degradation of peptides. chinesechemsoc.org

Chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are also essential for separating and identifying metabolites of this compound in complex environmental matrices. nih.gov

Table 3: Comparison of Analytical Methodologies for Nitrothiophenol Detection

MethodologyPrincipleKey AdvantagesExample Application
SpectrophotometryMeasures light absorbanceRapid, suitable for high-throughput screeningAssaying thiaminase I activity using 4-nitrothiophenol plos.org
Electrochemical SensorsMeasures changes in electrical propertiesHigh sensitivity, low detection limit, rapid responseDetection of 2-nitrophenol in water samples using a ZnO/RuO2 nanoparticle sensor researchgate.net
Raman Spectroscopy (SERS/TERS)Measures inelastic scattering of lightHigh sensitivity, provides molecular fingerprint, nanoscale spatial resolution (TERS)Studying the interaction of p-nitrothiophenol with surfaces researchgate.netnih.gov
Chromatography (HPLC, GC-MS)Separates components of a mixtureExcellent separation and identification of metabolitesIdentifying degradation products of fenvalerate, a related nitroaromatic compound nih.gov

Green Chemistry Considerations in Synthesis and Application

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.comresearchgate.net These principles are increasingly being applied to the synthesis and application of compounds like this compound and its derivatives.

One key aspect of green chemistry is the use of environmentally benign solvents. Glycerol, a non-toxic, biodegradable, and recyclable liquid, has been successfully used as a green solvent for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes without the need for a catalyst. nih.gov This approach offers a cleaner alternative to traditional methods that often rely on volatile and hazardous organic solvents.

The development of efficient, reusable catalysts is another cornerstone of green chemistry. For the synthesis of 2-substituted benzothiazoles, various green catalytic systems have been explored, including FeCl3/Montmorillonite K-10 and Cu(II)-containing nano-silica triazine dendrimers. mdpi.com These catalysts can often be recovered and reused, minimizing waste. mdpi.com

Microwave-assisted synthesis is another green technique that can accelerate reactions, reduce energy consumption, and minimize waste generation. mdpi.com Light-driven radical cyclization, using catalysts like Eosin Y, also represents a move towards more sustainable synthetic methods. mdpi.com

The choice of reagents and reaction pathways is also critical. For instance, the cyclization of 2-aminothiophenols using carbon dioxide (CO2) in the presence of a hydrosilane offers a greener route to benzothiazoles. rsc.org

Table 4: Green Chemistry Approaches in Related Syntheses

Green Chemistry PrincipleApproachExample ApplicationReference
Use of Safer SolventsReplacing hazardous organic solvents with green alternativesSynthesis of 2-arylbenzothiazoles in glycerol nih.gov
CatalysisEmploying reusable and efficient catalystsSynthesis of 2-substituted benzothiazoles using FeCl3/Montmorillonite K-10 mdpi.com
Energy EfficiencyUtilizing energy-efficient methods like microwave irradiationMicrowave-assisted synthesis of 2-substituted benzothiazoles mdpi.com
Use of Renewable FeedstocksUsing CO2 as a C1 sourceHydrosilane-promoted cyclization of 2-aminothiophenols with CO2 rsc.org

Q & A

Basic Research Question: What are the established synthetic routes for 2-nitrothiophenol, and how can reaction conditions be optimized to ensure high purity?

Methodological Answer:
A common synthesis involves reducing disulfide linkages and nitro groups in precursors like this compound disulfide. For example, Zn/CH₃COOH in specific molar ratios (e.g., 20:1 Zn:disulfide) achieves simultaneous reduction of nitro and disulfide groups . Optimization requires monitoring reaction time, temperature, and stoichiometry. Post-synthesis, free amine extraction (e.g., via ether after adjusting pH to 7 with NaOH) yields ~24% pure product. Purity validation should include HPLC or GC-MS, as commercial grades (e.g., >98.0% GC purity) are available for benchmarking .

Basic Research Question: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • NMR and IR Spectroscopy : Confirm functional groups (e.g., nitro, thiol) and detect impurities. For instance, nitro group stretching vibrations in IR (~1520 cm⁻¹) and aromatic proton shifts in ¹H NMR (δ 7.5–8.5 ppm) are diagnostic .
  • X-ray Crystallography : Resolves molecular geometry ambiguities, particularly steric effects from substituents. Structural data for analogues (e.g., 2-chloro-3-phenylphenol) can guide computational modeling .
  • Chromatography : HPLC with UV detection ensures purity, while GC-MS identifies volatile byproducts .

Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use vapor respirators, nitrile gloves, and safety goggles to prevent inhalation or dermal contact .
  • Engineering Controls : Local exhaust ventilation and closed systems minimize airborne exposure. Safety showers and eyewash stations must be accessible .
  • Thermal Hazards : Avoid open flames; decomposition at >108°C releases toxic fumes (e.g., nitrogen oxides) .

Advanced Research Question: How does this compound decompose under varying thermal or photolytic conditions, and what are the toxic byproducts?

Methodological Answer:
Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) reveal decomposition pathways. For example:

  • Thermal Degradation : At >214°C (boiling point), this compound releases nitrogen oxides (NOₓ) and sulfur-containing gases. Use inert atmospheres (e.g., N₂) to suppress oxidative degradation .
  • Photolysis : UV irradiation may cleave nitro groups, forming thiophenol radicals. Monitor via ESR spectroscopy and mitigate with amber glassware .

Advanced Research Question: How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer:
Density Functional Theory (DFT) models electron density distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example:

  • Nitro Group Reactivity : LUMO maps highlight nitro group electron deficiency, favoring nucleophilic substitution at the ortho position .
  • Solvent Effects : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF), critical for designing homogeneous catalysis .

Advanced Research Question: How should researchers address contradictions in reported spectroscopic data or synthetic yields for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments using documented protocols (e.g., Zn/CH₃COOH ratios from ).
  • Data Triangulation : Cross-validate NMR/IR results with crystallographic data (e.g., bond lengths/angles from ).
  • Error Analysis : Quantify impurities (e.g., unreacted disulfide via HPLC) and adjust stoichiometry or purification methods .

Advanced Research Question: What role does this compound play in redox catalysis, and how can its stability be enhanced in aqueous media?

Methodological Answer:

  • Catalytic Mechanisms : The nitro group acts as an electron-withdrawing moiety, stabilizing transition states in thiol-disulfide exchange reactions. In situ FTIR tracks intermediate formation .
  • Stabilization Strategies : Encapsulation in cyclodextrins or micelles reduces hydrolysis. Monitor pH (optimum: 4.8–7.6) to prevent nitro group protonation and precipitation .

Advanced Research Question: How do steric and electronic effects influence the stability of this compound in polymer matrices or nanocomposites?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) reduce aggregation in polymers. Characterize via SEM/EDS and DSC .
  • Electronic Effects : Conjugation with aromatic systems (e.g., graphene oxide) enhances stability by delocalizing nitro group electrons. UV-Vis and Raman spectroscopy quantify charge transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.